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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-1-

phenylacetone

Cat. No.: B1587858 Get Quote

A comprehensive analysis of the spectroscopic characteristics of 1-(4-Chlorophenyl)-1-
phenylacetone, a notable aromatic ketone in organic synthesis and analytical chemistry, is

presented in this technical guide. Due to the limited availability of direct experimental spectra

for this specific compound, this document provides a detailed projection of its expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on

established spectroscopic principles and data from analogous structures. This guide is

intended for researchers, scientists, and professionals in drug development, offering a robust

framework for the identification and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: 1-(4-chlorophenyl)-1-phenylpropan-2-one[1] Molecular Formula: C₁₅H₁₃ClO[2]

Molecular Weight: 244.71 g/mol [1][2] Structure: The molecule features a central sp³ hybridized

carbon atom bonded to a phenyl group, a 4-chlorophenyl group, and a carbonyl carbon,

forming an acetone parent chain.[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for

1-(4-Chlorophenyl)-1-phenylacetone.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.2 Singlet (s) 3H -CH₃ (Methyl protons)

~ 5.5 Singlet (s) 1H -CH- (Methine proton)

~ 7.2 - 7.4 Multiplet (m) 9H
Aromatic protons (Ph

& Ph-Cl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 30 -CH₃ (Methyl carbon)

~ 65 -CH- (Methine carbon)

~ 128 - 135 Aromatic carbons

~ 138 - 140 Quaternary aromatic carbons

~ 205 C=O (Ketone carbonyl carbon)

Table 3: Expected Key IR Absorptions
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3050 - 3030 Medium C-H stretch (Aromatic)

~ 2925 Weak C-H stretch (Aliphatic, -CH₃)

~ 1715 Strong C=O stretch (Ketone)

~ 1600, 1490 Medium C=C stretch (Aromatic ring)

~ 1090 Strong C-Cl stretch (Aromatic)

~ 750, 700 Strong
C-H bend (Aromatic,

monosubst.)

~ 830 Strong
C-H bend (Aromatic, p-

disubst.)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion

244 [M]⁺ (Molecular ion)

246 [M+2]⁺ (Isotope peak for ³⁷Cl)

201 [M - COCH₃]⁺

165 [C₁₃H₉]⁺ (Biphenylmethyl cation)

125 [C₆H₄Cl]⁺ (Chlorophenyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

43 [CH₃CO]⁺ (Acylium ion) - Base Peak

Experimental Protocols
While specific experimental data for 1-(4-Chlorophenyl)-1-phenylacetone is not widely

published, the following are detailed, standard methodologies for obtaining the spectroscopic
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data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.[3]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Spectra are typically acquired with a 30° pulse width, a relaxation delay

of 1.0 seconds, and 16 to 64 scans.

¹³C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence, with a

30° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 to 2048 scans.

Infrared (IR) Spectroscopy:

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, often

equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal. For solution-state IR, the compound would be dissolved in a suitable solvent like

carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹, co-adding 4 to 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975C mass selective

detector (GC-MS) or a similar system.[3]

Chromatographic Separation (GC): A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25

µm film thickness) is used. The oven temperature program would typically start at 100°C,

hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. Helium

is used as the carrier gas.
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Mass Analysis (MS): Electron ionization (EI) at 70 eV is standard. The mass spectrum is

recorded over a mass-to-charge ratio (m/z) range of 40-500.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the

characterization of an organic compound like 1-(4-Chlorophenyl)-1-phenylacetone.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-(4-Chlorophenyl)-1-phenylacetone | 42413-59-2 | Benchchem [benchchem.com]

2. 1-(4-Chlorophenyl)-1-phenylacetone | C15H13ClO | CID 5743478 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 1-(4-
Chlorophenyl)-1-phenylacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-
chlorophenyl-1-phenylacetone]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1587858?utm_src=pdf-body-img
https://www.benchchem.com/product/b1587858?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1587858
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-1-phenylacetone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-1-phenylacetone
https://www.rsc.org/suppdata/ra/c4/c4ra08764j/c4ra08764j1.pdf
https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-chlorophenyl-1-phenylacetone
https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-chlorophenyl-1-phenylacetone
https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-chlorophenyl-1-phenylacetone
https://www.benchchem.com/product/b1587858#spectroscopic-data-nmr-ir-ms-of-1-4-chlorophenyl-1-phenylacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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